Egfr/her2-IN-4

EGFR kinase inhibition quinazoline irreversible inhibitor enzyme assay

EGFR/HER2-IN-4 (CAS 1879071-89-2) is an orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), identified in the primary literature as compound 6d. It belongs to the quinazoline chemical class, with molecular formula C₂₄H₂₇ClFN₅O₃ (MW 487.95).

Molecular Formula C24H27ClFN5O3
Molecular Weight 488.0 g/mol
Cat. No. B12402776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2-IN-4
Molecular FormulaC24H27ClFN5O3
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN(C)C
InChIInChI=1S/C24H27ClFN5O3/c1-4-33-10-11-34-22-14-20-17(13-21(22)30-23(32)6-5-9-31(2)3)24(28-15-27-20)29-16-7-8-19(26)18(25)12-16/h5-8,12-15H,4,9-11H2,1-3H3,(H,30,32)(H,27,28,29)/b6-5+
InChIKeyDBDXRFYGZAEXEW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2-IN-4 (Compound 6d) – Potent Irreversible Dual EGFR/HER2 Inhibitor for Oncology Research & Procurement


EGFR/HER2-IN-4 (CAS 1879071-89-2) is an orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), identified in the primary literature as compound 6d [1]. It belongs to the quinazoline chemical class, with molecular formula C₂₄H₂₇ClFN₅O₃ (MW 487.95) [1]. The compound exhibits potent EGFR kinase inhibition (IC₅₀ = 0.6 nM) and demonstrates significant antiproliferative activity across EGFR-mutant non-small cell lung cancer (NSCLC) cell lines harboring both T790M and L858R resistance mutations [1]. Its irreversible covalent binding mode to Cys-797 (EGFR) and Cys-805 (HER2) distinguishes it from first-generation reversible inhibitors [1].

EGFR/HER2-IN-4 – Why Generic Substitution of Dual EGFR/HER2 Inhibitors Fails Without Quantitative Head-to-Head Evidence


Dual EGFR/HER2 inhibitors sharing the same mechanistic classification (e.g., afatinib, lapatinib, neratinib) exhibit substantial divergence in enzymatic potency, cellular anti-proliferative activity against specific EGFR mutants, wild-type versus mutant selectivity profiles, oral bioavailability, and in vivo tumor growth inhibition [1]. Even close structural analogs within the same quinazoline series can show dramatic differences: compound 6h, the closest congener of EGFR/HER2-IN-4 (compound 6d), differs from 6d by a single pyridylbenzyl substituent yet displays a 14-fold lower anti-proliferative activity in wild-type EGFR A431 cells and approximately 38% lower oral bioavailability [1]. Procuring a generic dual EGFR/HER2 inhibitor without verifying these quantitative performance parameters risks selecting a compound with inadequate mutant coverage, poor pharmacokinetic properties, or unintended selectivity bias, any of which can confound experimental outcomes in NSCLC or breast cancer models [1].

EGFR/HER2-IN-4 – Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


EGFR Kinase Enzymatic Inhibition Potency – EGFR/HER2-IN-4 vs. Afatinib and Structural Analog 6h

In a head-to-head in vitro EGFR enzyme assay conducted within the same study, EGFR/HER2-IN-4 (compound 6d) inhibited EGFR kinase activity with an IC₅₀ of 0.6 nM, compared to 0.9 nM for the FDA-approved dual EGFR/HER2 inhibitor afatinib and 1.01 nM for its closest structural analog compound 6h [1]. This represents a 1.5-fold potency advantage over afatinib and a 1.68-fold advantage over 6h in the identical assay system [1].

EGFR kinase inhibition quinazoline irreversible inhibitor enzyme assay dual EGFR/HER2

Anti-Proliferative Activity in EGFR L858R-Mutant HCC827 NSCLC Cells – EGFR/HER2-IN-4 vs. Afatinib, AZD9291, Gefitinib, and 6h

EGFR/HER2-IN-4 (compound 6d) demonstrated superior anti-proliferative activity against HCC827 cells harboring the EGFR L858R mutation, with an IC₅₀ of 0.2–0.3 nM [1]. In the same head-to-head cell viability assay, comparator agents exhibited the following IC₅₀ values: AZD9291 (osimertinib) = 0.5 nM, afatinib = 0.43–1.3 nM, gefitinib = 0.4 nM, and compound 6h = 1.2 nM [1]. EGFR/HER2-IN-4 was approximately 2.0–2.5-fold more potent than the third-generation inhibitor AZD9291, 2.2–6.5-fold more potent than afatinib, and 4–6-fold more potent than 6h in the L858R-mutant context [1].

NSCLC EGFR L858R mutation anti-proliferative assay HCC827 cells

Oral Bioavailability Advantage – EGFR/HER2-IN-4 vs. Structural Analog 6h

In a comparative pharmacokinetic study in BALB/c nude mice following oral administration at 10 mg/kg, EGFR/HER2-IN-4 (compound 6d) achieved an oral bioavailability (F%) of 46.1%, compared to 28.8% for its closest structural analog compound 6h [1]. This 1.60-fold bioavailability advantage is accompanied by a longer plasma half-life (t₁/₂ = 6.8 h for 6d vs. 4.3 h for 6h) and higher peak plasma concentration (Cmax = 92.32 µg/L for 6d vs. 39.4 µg/L for 6h) [1].

oral bioavailability pharmacokinetics in vivo dosing drug-like properties

Wild-Type EGFR Cellular Activity Profile – Balanced vs. Mutant-Selective Inhibition

In A431 human epithelial carcinoma cells expressing wild-type EGFR, EGFR/HER2-IN-4 (compound 6d) retained nanomolar anti-proliferative activity (IC₅₀ = 20.0 nM), whereas compound 6h showed markedly reduced potency (IC₅₀ = 288.3 nM) [1]. This 14.4-fold difference demonstrates that 6d possesses a broader inhibition profile that covers both mutant and wild-type EGFR, in contrast to 6h, which is biased toward mutant-selective inhibition similar to AZD9291 (IC₅₀ = 270.4 nM in A431 cells) [1]. The balanced profile of 6d may be advantageous in tumor contexts where wild-type EGFR signaling also contributes to malignancy, while researchers requiring strict mutant selectivity may prefer 6h [1].

wild-type EGFR A431 cells mutant selectivity therapeutic window

In Vivo Antitumor Efficacy in NCI-H1975 Xenograft Model – Dose-Dependent Tumor Growth Inhibition

In an NCI-H1975 (EGFR T790M mutant) tumor xenograft model in BALB/c nude mice, EGFR/HER2-IN-4 (compound 6d) demonstrated robust, dose-dependent tumor growth inhibition over 25 days of oral administration [1]. At doses of 5.1 mg/kg qd, 20.4 mg/kg qod, and 81.4 mg/kg qod, tumor growth inhibition rates were 55.53%, 71.01%, and 95.21%, respectively [1]. The authors reported that 6d was superior to afatinib at an equivalent 20 mg/kg oral dose based on prior comparative studies in the same xenograft model, though specific afatinib inhibition percentages in the 2020 study were not tabulated head-to-head [1]. Compound 6h at equimolar-adjusted doses (6.2–99.5 mg/kg) achieved maximum tumor inhibition of 84.11%, indicating that 6d's higher oral bioavailability contributes to superior in vivo efficacy [1].

in vivo efficacy xenograft model tumor growth inhibition NSCLC

EGFR/HER2-IN-4 – Optimized Application Scenarios for Biomedical Research and Preclinical Procurement


EGFR L858R-Mutant NSCLC Cellular Screening and Mechanism-of-Action Studies

With an HCC827 anti-proliferative IC₅₀ of 0.2–0.3 nM—the lowest among tested comparators including AZD9291, afatinib, and gefitinib [1]—EGFR/HER2-IN-4 is the preferred tool compound for studying L858R-dependent signaling pathways, resistance mechanisms, and combination drug screening in NSCLC cell models. Its balanced wild-type/mutant activity profile [1] further enables comparative studies across isogenic cell line pairs expressing wild-type versus L858R-mutant EGFR.

Oral In Vivo Xenograft Efficacy Studies in T790M-Mutant NSCLC Models

The compound's 46.1% oral bioavailability and 6.8-hour plasma half-life in mice [1] make it suitable for chronic oral dosing regimens in NCI-H1975 xenograft models, where it achieves up to 95.21% tumor growth inhibition at 81.4 mg/kg [1]. Its dose-dependent efficacy (55.53%–95.21% TGI) [1] allows researchers to establish dose-response relationships and explore therapeutic windows in preclinical NSCLC research.

Comparative Selectivity Profiling of Dual EGFR/HER2 vs. EGFR-Selective Inhibitors

EGFR/HER2-IN-4's distinct selectivity profile—retaining nanomolar activity against wild-type EGFR (A431 IC₅₀ = 20 nM) while maintaining potent L858R-mutant inhibition [1]—positions it as a key comparator alongside mutant-selective agents (6h, AZD9291) and highly WT-potent inhibitors (afatinib) [1]. This makes it valuable for studies dissecting the contribution of wild-type EGFR inhibition to toxicity and efficacy in dual-targeting strategies.

Pharmacokinetic/Pharmacodynamic Modeling of Irreversible Quinazoline Inhibitors

The full PK parameter set (oral Tmax = 4 h, Cmax = 92.32 µg/L, AUC₀–∞ = 1030.9 µg/L·h, t₁/₂ = 6.8 h, F% = 46.1%) [1] supports the use of EGFR/HER2-IN-4 as a reference compound for PK/PD modeling studies, enabling correlation of plasma exposure with target engagement and tumor growth inhibition in preclinical development programs.

Quote Request

Request a Quote for Egfr/her2-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.